[4-(Morpholin-4-ylsulfonyl)phenoxy]acetic acid
CAS No.: 36691-78-8
Cat. No.: VC3993351
Molecular Formula: C12H15NO6S
Molecular Weight: 301.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36691-78-8 |
|---|---|
| Molecular Formula | C12H15NO6S |
| Molecular Weight | 301.32 g/mol |
| IUPAC Name | 2-(4-morpholin-4-ylsulfonylphenoxy)acetic acid |
| Standard InChI | InChI=1S/C12H15NO6S/c14-12(15)9-19-10-1-3-11(4-2-10)20(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15) |
| Standard InChI Key | HTUYDXHLCOKELV-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenoxy group attached to a sulfonyl-substituted morpholine ring and an acetic acid moiety. Key structural attributes include:
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Sulfonamide linkage: The sulfonyl group bridges the morpholine ring and the phenyl group, enhancing polarity and potential hydrogen-bonding capacity.
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Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to solubility and metabolic stability.
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Acetic acid terminus: Provides acidity (), facilitating salt formation and solubility adjustments .
The SMILES notation and InChIKey uniquely define its configuration.
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically involves multi-step reactions:
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Sulfonation of phenol derivatives: Introduction of a sulfonyl group via chlorosulfonic acid or sulfur trioxide .
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Morpholine coupling: Reaction with morpholine under basic conditions to form the sulfonamide bond.
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Acetic acid conjugation: Etherification of the phenol with chloroacetic acid, followed by hydrolysis to the carboxylic acid .
A representative protocol adapted from phenoxyacetic acid ester synthesis involves:
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Activating phenoxyacetic acid with phosphonitrilic chloride (PNT) and N-methylmorpholine (NMM) in chloroform.
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Coupling with sulfonated morpholine intermediates at room temperature, yielding the target compound in ∼90% purity .
Analytical Data
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IR spectroscopy: Peaks at 1755 cm (ester C=O) and 1220 cm (Ar-O-C) .
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H NMR: Signals at δ 2.3 ppm (Ar-CH), 4.5 ppm (-CH-), and 6.8–7.3 ppm (Ar-H) .
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Mass spectrometry: Molecular ion peak at m/z 301.32.
Pharmacological and Industrial Applications
Medicinal Chemistry
The compound’s sulfonamide group is a hallmark of protease inhibitors, notably in anticancer agents like carfilzomib . Preliminary studies suggest it may inhibit proteasomes by binding to catalytic threonine residues, though specific IC values remain uncharacterized .
Agricultural Uses
Future Perspectives
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